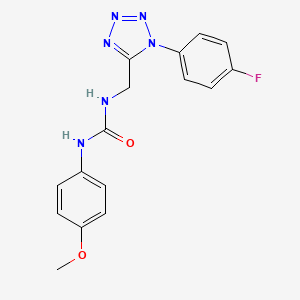![molecular formula C14H20N4O B2614629 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097871-92-4](/img/structure/B2614629.png)
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.341. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized, demonstrating pronounced antimicrobial properties. The structural elements, particularly the 3,5-dimethyl-1H-pyrazol-1-yl moiety, are crucial for the manifestation of activity (Sirakanyan et al., 2021).
Chemical Synthesis and Reactivity
- C- and N-cyanoacetylation : This process involves the cyanoacetylation of 6-aminopyrimidines, showcasing the versatile chemical reactivity of pyrimidine derivatives in synthetic chemistry (Quiroga et al., 2008).
- Rapid Synthesis of Functionalized Systems : A methodology for the preparation of polyfunctionalized enantiopure pyrrolizidine systems using 2-azetidinone-tethered azomethine ylides is described, highlighting the compound's role in advanced synthetic routes (Alcaide et al., 2001).
Potential in Medical Research
- Anti-HIV Activity : Research has been conducted on the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, including a discussion on the potential anti-HIV properties of these compounds (Vince & Hua, 1990).
- Antibacterial and Antitubercular Activities : Synthesized azetidinone analogues have been examined for antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity, indicating potential medical applications (Chandrashekaraiah et al., 2014).
Fundamental Research and Development
- Synthon for Biologically Important Compounds : Azetidin-2-one, a key structure in this compound, is used extensively as a building block in the synthesis of various biologically significant molecules, highlighting its importance in diverse research applications (Deshmukh et al., 2004).
作用機序
Target of Action
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one primarily targets protein kinases, specifically the serine/threonine kinase known as Protein Kinase B (PKB or Akt). PKB/Akt plays a crucial role in regulating various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. By targeting PKB/Akt, this compound aims to modulate these critical pathways, potentially offering therapeutic benefits in conditions where PKB/Akt signaling is dysregulated, such as in certain cancers .
Mode of Action
This compound interacts with PKB/Akt by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for PKB/Akt-mediated signaling. As a result, the compound effectively disrupts the signaling cascade that promotes cell survival and proliferation, leading to reduced tumor growth and increased apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/PKB/Akt pathway. Inhibition of PKB/Akt by the compound leads to decreased phosphorylation of key substrates such as GSK3β, mTOR, and BAD. This results in the suppression of cell growth, protein synthesis, and survival signals, while promoting apoptotic pathways. Consequently, the compound can effectively hinder cancer cell proliferation and induce programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is designed to be orally bioavailable, ensuring efficient absorption through the gastrointestinal tract. Once absorbed, it is distributed throughout the body, with a preference for tissues where PKB/Akt is overactive. Metabolism primarily occurs in the liver, where the compound undergoes biotransformation to active metabolites. Excretion is mainly via the renal route. These pharmacokinetic properties ensure that this compound maintains effective plasma concentrations to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. By blocking PKB/Akt activity, the compound reduces the survival signals within cancer cells, leading to increased cell death. Additionally, the inhibition of mTOR signaling results in decreased protein synthesis and cell growth, further contributing to the compound’s antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is designed to be stable under physiological conditions, but extreme pH or temperature variations could potentially affect its stability and bioavailability. Additionally, interactions with other drugs or biomolecules could alter its pharmacokinetic profile and therapeutic efficacy. Therefore, understanding these environmental factors is crucial for optimizing the compound’s clinical use .
: Source
特性
IUPAC Name |
2-cyclopentyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-11-3-1-2-4-11)18-8-12(9-18)17-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLOZUCSIMECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
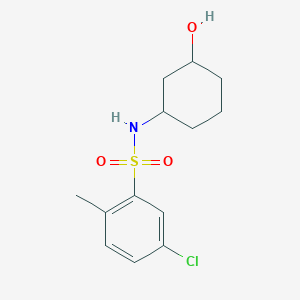
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
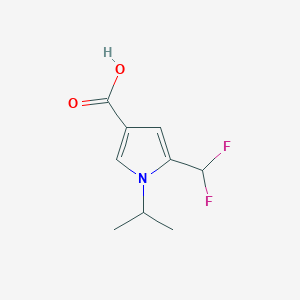
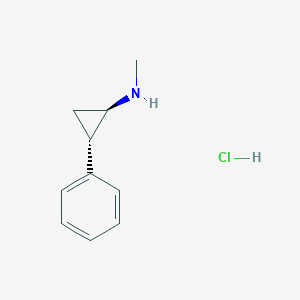
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)
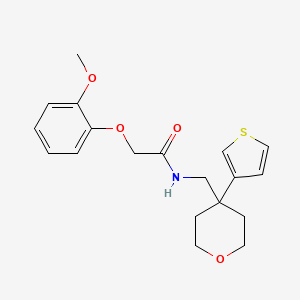
![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)
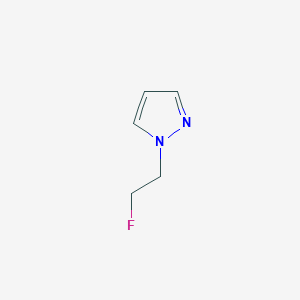
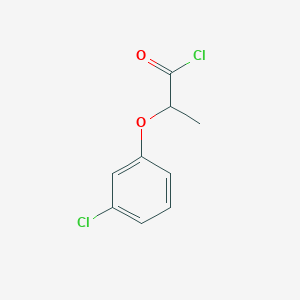
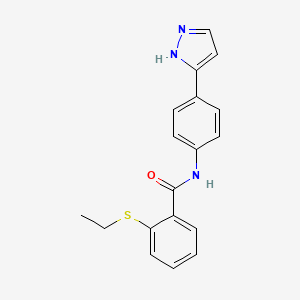

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid](/img/structure/B2614565.png)
